4-Benzoyl(benzoyl)-1-amidofluorescein
Description
4-Benzoyl(benzoyl)-1-amidofluorescein is a fluorescein-derived compound featuring dual benzoyl groups attached to its amide moiety. The benzoyl groups may enable UV-induced crosslinking, allowing covalent attachment to biomolecules for tracking or imaging purposes. This compound shares synthetic and functional parallels with benzoyl-modified nucleotides and heterocyclic analogues discussed in the literature .
Properties
CAS No. |
130991-96-7 |
|---|---|
Molecular Formula |
C34H21NO7 |
Molecular Weight |
555.5 g/mol |
IUPAC Name |
4-benzoyl-N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)benzamide |
InChI |
InChI=1S/C34H21NO7/c36-23-11-14-27-29(17-23)41-30-18-24(37)12-15-28(30)34(27)26-13-10-22(16-25(26)33(40)42-34)35-32(39)21-8-6-20(7-9-21)31(38)19-4-2-1-3-5-19/h1-18,36-37H,(H,35,39) |
InChI Key |
GAHUUHZFTHBTNW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O |
Other CAS No. |
130991-96-7 |
Synonyms |
4-benzoyl(benzoyl)-1-amidofluorescein BzAF |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzoyl-Modified Nucleotides
3’-O-(4-Benzoyl)benzoyl Adenosine 5’-Triphosphate (BzATP)
- Core Structure : ATP with a benzoylbenzoyl group at the 3’-O position.
- Function : Irreversibly activates P2Y-purinergic receptors by covalently binding to phospholipase C-coupled receptors .
- Synthesis : Prepared via chemical coupling of benzoylbenzoyl chloride to ATP under controlled conditions .
- Key Difference : Unlike 4-Benzoyl(benzoyl)-1-amidofluorescein, BzATP targets nucleotide receptors, emphasizing its role in purinergic signaling rather than fluorescence-based applications.
2',3'-O-(4-Benzoylbenzoyl)-ATP
- Core Structure : ATP with benzoylbenzoyl groups at the 2',3'-O positions.
- Function : Mediates calcium signaling in rat glioma C6 cells via P2Y receptors .
- Structural Insight : The dual substitution at 2',3'-O positions alters receptor specificity compared to 3’-O-substituted BzATP, highlighting the importance of substituent positioning .
Heterocyclic Benzoyl Analogues in Tetrahydrofolate Derivatives
- Core Structure : Tetrahydrofolate with benzoyl or heterocyclic benzoyl groups at N5/N10 positions.
- Function : Enhances kinase inhibitory activity, with aromatic heterocycles improving binding affinity .
- Comparison : While this compound lacks a folate backbone, its benzoyl groups may similarly enhance stability or target interaction.
Comparative Data Table
Research Findings and Implications
- Substituent Positioning : The 3’-O vs. 2',3'-O substitution in ATP analogues dictates receptor selectivity (P2Y vs. broader purinergic targets) . For this compound, the amide-linked benzoyl groups may influence solubility or steric hindrance compared to ester-linked nucleotides.
- Synthetic Strategies : Silica gel-catalyzed solid-phase reactions (used for tetrahydrofolate analogues) could be adapted for fluorescein derivatives, enabling scalable production .
- Functional Versatility : Benzoyl modifications enhance covalent binding in photoaffinity probes (e.g., mitochondrial studies ), suggesting similar utility for the fluorescein compound in imaging applications.
Notes and Limitations
- Contradictions exist in synthesis methods (e.g., aziridine ring-opening vs. chemical coupling), emphasizing the need for compound-specific optimization.
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